

6-Iodonicotinic Acid: A Versatile Chemical Intermediate for Drug Discovery

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Compound of Interest

Compound Name: **6-Iodonicotinic acid**

Cat. No.: **B176809**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of an iodine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This strategic positioning allows for the construction of novel molecular scaffolds with significant potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of **6-iodonicotinic acid** as a chemical intermediate, with a focus on detailed experimental protocols and its role in modern drug discovery.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical characteristics of **6-iodonicotinic acid** is fundamental for its effective use in synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of **6-Iodonicotinic Acid**

Property	Value
CAS Number	13054-02-9[1]
Molecular Formula	C ₆ H ₄ INO ₂ [1]
Molecular Weight	248.929 g/mol
Appearance	White to off-white solid
Melting Point	215-218 °C
Solubility	Soluble in hot water, alcohols, and DMSO.

Table 2: Spectral Data of **6-Iodonicotinic Acid**

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 13.65 (s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 165.5, 152.0, 145.5, 140.0, 128.0, 120.0

Synthesis of 6-Iodonicotinic Acid

The most common and efficient laboratory-scale synthesis of **6-iodonicotinic acid** involves a Sandmeyer-type reaction starting from the readily available 6-aminonicotinic acid. This two-step process involves diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines the conversion of 6-aminonicotinic acid to **6-iodonicotinic acid**.

Materials:

- 6-Aminonicotinic acid
- Concentrated Sulfuric Acid (H₂SO₄)

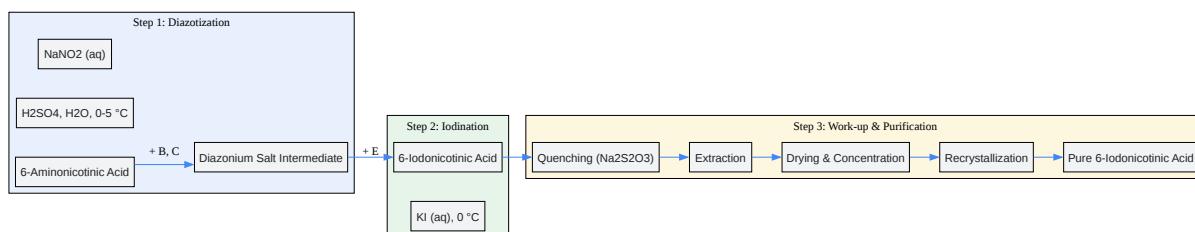
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl Ether or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Diazotization:**
 - In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
- **Iodination:**
 - In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water and cool to 0 °C.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up and Purification:**

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **6-iodonicotinic acid**.
- The crude product can be further purified by recrystallization from hot water or an alcohol/water mixture.

Expected Yield: 60-70%

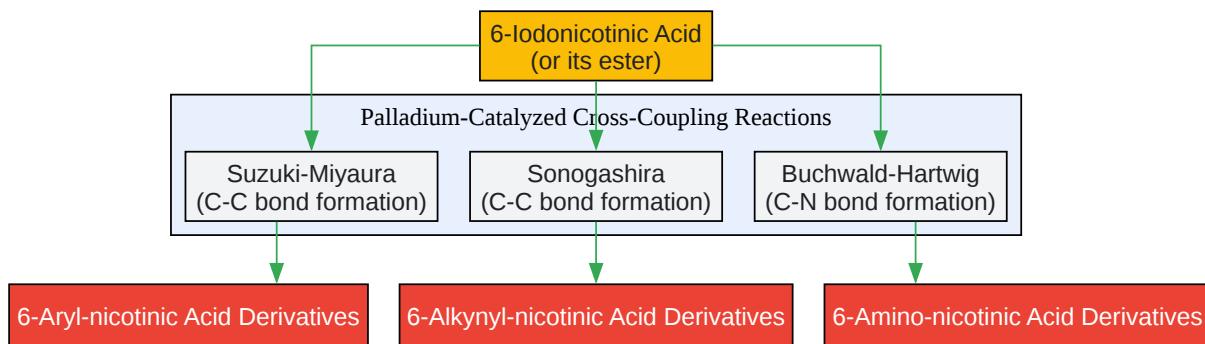


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Caption: Workflow for the synthesis of **6-Iodonicotinic acid**.

Role as a Chemical Intermediate in Cross-Coupling Reactions

The carbon-iodine bond in **6-iodonicotinic acid** is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity makes it an invaluable building block for the synthesis of complex substituted pyridines, which are prevalent motifs in many drug candidates. The following sections detail its application in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.



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Caption: Central role of **6-iodonicotinic acid** in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Using **6-iodonicotinic acid** or its esters, a wide range of aryl and heteroaryl groups can be introduced at the 6-position of the pyridine ring.

Materials:

- Ethyl 6-iodonicotinate
- Phenylboronic acid

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3) or another suitable base
- Toluene and Water (solvent system)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a reaction flask, add ethyl 6-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	90	6	85-95
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	100	8	80-90
3-Thienylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	DME/H ₂ O	85	12	75-85

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted nicotinic acid derivatives, which are important precursors for various heterocyclic compounds and have applications in materials science.

Materials:

- Methyl 6-iodonicotinate
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF) or DMF
- Ethyl Acetate
- Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

- To a Schlenk flask under an inert atmosphere, add methyl 6-iodonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
- Add degassed THF (or DMF) and triethylamine.
- Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.
- Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

Alkyne	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylacetylene	PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N	THF	25	4	80-90
Trimethylsilylacetylene	Pd(PPh ₃) ₄ / CuI	i-Pr ₂ NH	Dioxane	60	6	75-85
1-Hexyne	Pd(OAc) ₂ / XPhos / Cul	K ₂ CO ₃	Acetonitrile	50	8	70-80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to 6-amino-nicotinic acid derivatives, which are key components in numerous biologically active molecules.

Materials:

- Ethyl 6-iodonicotinate
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos or other suitable ligand
- Sodium tert-butoxide ($NaOtBu$) or Cesium Carbonate (Cs_2CO_3)
- Toluene or Dioxane
- Ethyl Acetate

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with $Pd_2(dbu)_3$ (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4 eq).
- Add ethyl 6-iodonicotinate (1.0 eq) and the degassed solvent (toluene or dioxane).
- Add morpholine (1.2 eq) and seal the vessel.
- Heat the reaction mixture to 80-110 °C for 12-24 hours.
- After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.
- Concentrate the filtrate and purify the crude product by column chromatography.

Table 5: Representative Buchwald-Hartwig Amination Reactions

Amine	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Aniline	Pd ₂ (dba) ₃ / BINAP	NaOtBu	Toluene	100	18	70-85
Morpholine	Pd(OAc) ₂ / Xantphos	Cs ₂ CO ₃	Dioxane	110	24	75-90
Benzylamine	Pd ₂ (dba) ₃ / BrettPhos	K ₃ PO ₄	t-BuOH	90	16	65-80

Conclusion

6-Iodonicotinic acid stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the carbon-iodine bond in a range of robust and high-yielding cross-coupling reactions provide medicinal chemists with a powerful tool for the construction of diverse libraries of substituted pyridine derivatives. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important building block in the ongoing quest for novel therapeutic agents.

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References

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